Aminooxyacetamide Hydrochloride (CAS 54488-65-2): The Definitive Guide to Oxime-Based Bioconjugation
Aminooxyacetamide Hydrochloride (CAS 54488-65-2): The Definitive Guide to Oxime-Based Bioconjugation
Executive Summary
In the rapidly evolving landscape of biotherapeutics and synthetic biology, achieving stable, site-specific molecular linkages is a paramount challenge. Aminooxyacetamide hydrochloride (CAS 54488-65-2) has emerged as a foundational bifunctional building block for bioorthogonal chemistry[1]. By providing a highly reactive aminooxy group (-O-NH₂), this compound enables the formation of exceptionally stable oxime bonds with aldehydes and ketones[2].
This whitepaper provides an in-depth mechanistic analysis of aminooxyacetamide hydrochloride, detailing its physicochemical properties, its superiority over traditional hydrazide crosslinkers, and its critical applications in generating homogeneous Antibody-Drug Conjugates (ADCs) and functionalized synthetic peptoids.
Physicochemical Profiling & Safety Data
Understanding the physical and safety parameters of aminooxyacetamide hydrochloride is the first step in designing reliable bioconjugation workflows. The molecule is supplied as a hydrochloride salt to prevent premature auto-condensation and oxidation of the reactive aminooxy moiety[1].
Table 1: Physicochemical and Safety Profile
| Parameter | Specification / Data |
| Chemical Name | 2-(Aminooxy)acetamide hydrochloride |
| CAS Number | 54488-65-2 |
| Molecular Formula | C₂H₇ClN₂O₂ |
| Molecular Weight | 126.54 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, DMSO, and DMF |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3] |
Mechanistic Grounding: The Superiority of Oxime Ligation
The core utility of aminooxyacetamide lies in its ability to perform oxime ligation . Historically, researchers relied on hydrazide reagents to target carbonyls, forming hydrazone linkages[2]. However, hydrazones are thermodynamically unstable and prone to hydrolysis in aqueous circulation, leading to premature payload release and off-target toxicity in clinical applications[4].
The Alpha-Effect and Resonance Stabilization
Aminooxyacetamide overcomes these limitations through two distinct chemical phenomena:
-
Enhanced Nucleophilicity (The Alpha-Effect): The adjacent oxygen atom donates electron density to the primary amine, lowering its pKa to approximately 4.6. This ensures that at a mildly acidic pH (5.5–6.0), the aminooxy group remains largely unprotonated and highly nucleophilic, whereas standard aliphatic amines (pKa ~9-10) are protonated and unreactive[5].
-
Bond Stability: Once the hemiacetal intermediate dehydrates, the resulting oxime bond (-C=N-O-) is stabilized by the resonance contribution of the oxygen atom. This makes the oxime linkage highly resistant to physiological hydrolysis[4].
Figure 1: Mechanistic pathway of oxime ligation between a carbonyl and an aminooxy group.
Core Applications in Biotherapeutics
Site-Specific Antibody-Drug Conjugates (ADCs)
First-generation ADCs utilized stochastic conjugation via native lysine or reduced cysteine residues, resulting in highly heterogeneous mixtures with variable Drug-to-Antibody Ratios (DAR)[6]. Aminooxyacetamide derivatives are now heavily utilized in next-generation, site-specific ADCs via [5].
By genetically encoding a CxPxR consensus sequence into the antibody, the enzyme Formylglycine Generating Enzyme (FGE) co-translationally oxidizes the cysteine into a reactive formylglycine (fGly)[7]. An aminooxyacetamide-functionalized cytotoxic payload can then be ligated directly to this aldehyde, yielding a perfectly homogeneous ADC[8].
Figure 2: Site-specific ADC generation workflow utilizing FGE and oxime ligation.
Solid-Phase Peptoid Synthesis
In synthetic biology, aminooxyacetamide hydrochloride is utilized to introduce chemoselective handles into oligo(N-substituted glycines), or peptoids[9]. Using the submonomer synthesis method, the aminooxy group is incorporated directly onto the peptoid backbone, allowing for downstream ligation with aldehyde-bearing fluorophores or targeting ligands[10].
Experimental Protocols (Self-Validating Systems)
To ensure high-yield bioconjugation, the following protocols have been optimized to leverage the specific kinetic and thermodynamic properties of aminooxyacetamide.
Protocol 1: Site-Specific Oxime Ligation of an Aldehyde-Tagged Protein
This protocol outlines the conjugation of an aminooxy-functionalized payload to an FGE-oxidized protein[5].
-
Buffer Exchange: Purify the aldehyde-tagged protein and exchange it into a slightly acidic conjugation buffer (e.g., 50 mM sodium citrate, 50 mM NaCl, pH 5.5)[5].
-
Causality: At pH > 6.0, the kinetics of oxime condensation drop significantly. Conversely, a pH < 5.0 risks protonating the carbonyl oxygen, hindering the initial nucleophilic attack[5].
-
-
Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 50–100 mM[11].
-
Causality: Aniline acts as a nucleophilic catalyst. It rapidly attacks the aldehyde to form a protonated Schiff base, which is highly electrophilic and undergoes rapid transimination with the aminooxy payload, accelerating the reaction by up to 400-fold[11].
-
-
Ligation: Add the aminooxyacetamide-functionalized payload at a 10–20 molar excess relative to the protein. Ensure the absolute protein concentration is >10 μM to drive the bimolecular reaction to completion[5].
-
Incubation: Incubate the mixture at room temperature for 12–24 hours in the dark.
-
Purification: Remove unreacted payload and aniline catalyst using Size Exclusion Chromatography (SEC) or extensive dialysis against a neutral buffer (e.g., PBS, pH 7.4)[5].
Protocol 2: Glycoprotein Oxidation and Labeling
For native antibodies or glycoproteins lacking an engineered tag, aminooxyacetamide can be used to label glycans following mild oxidation[12].
-
Mild Oxidation: Treat the glycoprotein (1-5 mg/mL in PBS) with 1 mM sodium periodate (NaIO₄) at 4°C for 30 minutes in the dark[12].
-
Causality: These mild, cold conditions selectively cleave the vicinal diols of terminal sialic acids to generate aldehydes, preventing the over-oxidation of sensitive amino acid residues (like methionine)[12].
-
-
Quenching: Add glycerol to a final concentration of 15 mM and incubate for 5 minutes to consume excess periodate.
-
Ligation: Add the desired aminooxyacetamide-dye conjugate (e.g., CF® Dye Aminooxy) and incubate at room temperature for 2 hours[12].
References
-
Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Rabuka D, Rush JS, de Hart GW, Wu P, Bertozzi CR. Nature Protocols. 2012;7:1052–1067.[Link]
-
Site-selective modification strategies in antibody–drug conjugates. Walsh SJ, Bargh JD, Dannheim FM, Hanby AR, Seki H, Counsell AJ, Ou X, Fowler E, Ashman N, et al. Chemical Society Reviews. 2021;50:1305-1353.[Link]
-
Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II). York D, Baker J, Holder PG, Jones LC, Drake PM, Barfield RM, Bleck GT, Rabuka D. BMC Biotechnology. 2016;16:23.[Link]
-
Site-specific antibody drug conjugates for cancer therapy. Agarwal P, Bertozzi CR. mAbs. 2013;6(1):34–45.[Link]
-
Incorporation of Chemoselective Functionalities into Peptoids via Solid-Phase Submonomer Synthesis. Horn T, Zuckermann RN. Bioconjugate Chemistry. 2004;15(2):428-435.[Link]
-
2-(Aminooxy)acetamide hydrochloride Safety Data. Chemical-Label Database. [Link]
Sources
- 1. 54488-65-2|2-(Aminooxy)acetamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. biotium.com [biotium.com]
- 3. chemical-label.com [chemical-label.com]
- 4. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Incorporation of chemoselective functionalities into peptoids via solid-phase submonomer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. biotium.com [biotium.com]
